

Anilopam: A Technical Overview of a Benzazepine-Class Opioid Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anilopam (PR 786-723) is a synthetic opioid analgesic belonging to the benzazepine class of compounds.[1] Developed in the 1960s, it was investigated for its analgesic properties but was never commercially marketed.[1][2] Its primary mechanism of action is as a μ-opioid receptor agonist.[2] This document provides a comprehensive technical guide on the chemical structure, properties, and theoretical mechanism of action of **Anilopam**. Due to its status as an unmarketed investigational drug, publicly available quantitative preclinical and clinical data are limited.[3] This guide, therefore, includes representative experimental protocols for assessing its opioid receptor activity and visualizes its signaling pathway based on its known mechanism.

Chemical Structure and Properties

Anilopam is chemically classified as a benzazepine derivative.[2] Its structure is distinct from traditional morphinan-scaffold opioids.

- IUPAC Name: 4-[2-(7-methoxy-4-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline[2] [4]
- Molecular Formula: C20H26N2O[2][4]
- CAS Number: 53716-46-4[1][2][4]



InChi Key: GNCHTURXQMPGMG-UHFFFAOYSA-N[2][5]

Physicochemical Data

A summary of the available chemical and physical properties of **Anilopam** is presented in Table 1.

Property	Value	Source
Molecular Weight	310.4 g/mol	[2]
Melting Point	90-92 °C	[2]
LogP	5.43230	[6]
Boiling Point	476°C at 760 mmHg	[6]
Flash Point	241.7°C	[6]
SMILES	CC1Cc2cc(ccc2CCN1CCc3cc c(cc3)N)OC	[5]

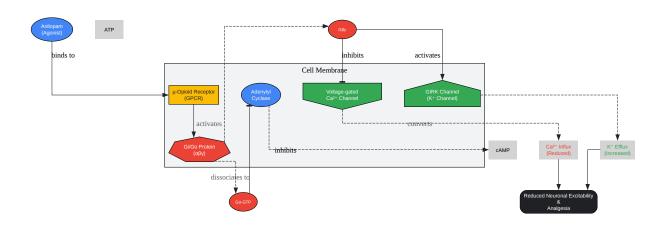
Mechanism of Action: µ-Opioid Receptor Agonism

Anilopam functions as an agonist at the μ -opioid receptor, which is a G-protein coupled receptor (GPCR).[2][3] Upon binding, **Anilopam** activates the receptor, initiating a downstream signaling cascade that ultimately leads to its analgesic effects. This process involves the modulation of ion channels and intracellular signaling pathways to reduce neuronal excitability and inhibit pain signal transmission.

Signaling Pathway Diagram

The following diagram illustrates the generalized signaling pathway for a μ -opioid receptor agonist like **Anilopam**.





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Caption: µ-Opioid receptor agonist signaling pathway.

Experimental Protocols for Pharmacological Characterization

While specific experimental data for **Anilopam** is scarce, the following are standard methodologies for characterizing the pharmacological profile of a μ -opioid receptor agonist.[3]

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of **Anilopam** for the μ -opioid receptor.



- Objective: To measure the ability of Anilopam to displace a known radiolabeled ligand from the μ-opioid receptor.
- Materials:
 - Cell membranes expressing μ-opioid receptors.
 - [3H]-DAMGO (selective μ-opioid receptor radioligand).
 - Naloxone (for determining non-specific binding).
 - Anilopam test compound.
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Liquid scintillation counter.
- Methodology:
 - Prepare serial dilutions of Anilopam.
 - In a 96-well plate, combine the cell membranes, [3H]-DAMGO, and varying concentrations
 of Anilopam.
 - A set of wells containing Naloxone is used to define non-specific binding.
 - Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
 - Terminate the reaction by rapid filtration through a cell harvester onto filter mats, washing with ice-cold buffer to separate bound from free radioligand.
 - Measure the radioactivity retained on the filters using a liquid scintillation counter.
 - Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assay



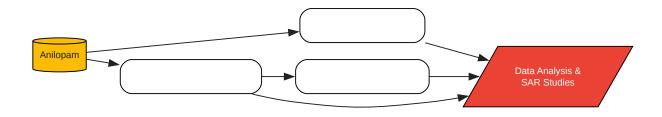
This assay measures the functional potency (EC₅₀) and efficacy (E_{max}) of **Anilopam** as an agonist.

- Objective: To quantify the activation of G-proteins coupled to the μ-opioid receptor upon binding of Anilopam.
- Materials:
 - Cell membranes expressing μ-opioid receptors and associated G-proteins.
 - [35S]GTPyS (non-hydrolyzable GTP analog).
 - GDP.
 - DAMGO (full μ-opioid receptor agonist for reference).
 - Anilopam test compound.
 - Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- Methodology:
 - Prepare serial dilutions of **Anilopam** and the reference agonist, DAMGO.
 - In a 96-well plate, add cell membranes, GDP, and the test compound (Anilopam) or reference compound.
 - Pre-incubate the plate.
 - Initiate the G-protein activation by adding [35S]GTPyS.
 - Incubate to allow for [35S]GTPyS binding to the activated Gα subunit.
 - Terminate the reaction via rapid filtration.
 - Measure the bound [35S]GTPyS using a liquid scintillation counter.
 - Plot the data as a dose-response curve to determine EC₅₀ and E_{max} values.



Experimental Workflow Diagram

The logical flow for the characterization of a compound like **Anilopam** is depicted below.



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Caption: Pharmacological characterization workflow.

Conclusion

Anilopam is a benzazepine-based μ -opioid receptor agonist whose unique chemical structure continues to be of interest in the field of analgesic drug discovery. While extensive published data on its pharmacological profile are not available, standardized in vitro assays can be employed to thoroughly characterize its binding affinity, potency, and efficacy. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to re-evaluate **Anilopam** and similar compounds as potential leads for novel therapeutics.

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